molecular formula C17H13ClF3N5O2S B2716813 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 897805-49-1

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2716813
CAS No.: 897805-49-1
M. Wt: 443.83
InChI Key: XLXXDXCZCBMUQF-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a tetrazole ring, a trifluoromethyl group, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling Reactions: The final step involves coupling the tetrazole derivative with the chlorophenyl and methoxyphenyl groups using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF (dimethylformamide), trifluoromethylating agents in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction processes.

    Disrupting Cellular Membranes: Affecting membrane integrity and function, leading to changes in cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]acetamide
  • **N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]thioacetamide

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxicity, apoptosis induction, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClF3N4OSC_{18}H_{17}ClF_3N_4OS, with a molecular weight of approximately 427.87 g/mol. The structure includes a chloro-trifluoromethyl phenyl group and a tetrazole moiety linked through a sulfanyl group to an acetamide backbone.

Cytotoxicity and Antiproliferative Activity

Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives of compounds containing tetrazole and sulfonamide groups can induce apoptosis in cancer cell lines such as A549 (lung cancer) and CaCo-2 (colon cancer) cells. The percentage of cells undergoing early apoptosis ranged from 28.9% to 42.7% compared to control groups .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound AA54910.5Apoptosis induction
Compound BCaCo-25.7Cell cycle arrest
This compoundVariousTBDTBD

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, which could be mediated through the intrinsic mitochondrial pathway or extrinsic death receptor pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress and subsequent cell death in targeted cells .
  • Inhibition of Key Signaling Pathways : Research indicates that certain derivatives may inhibit pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar motifs have demonstrated activity against various pathogens:

  • Amoebicidal Activity : Several studies have highlighted the efficacy of tetrazole-containing compounds against Entamoeba histolytica, with IC50 values indicating potent activity at low concentrations .

Table 2: Antimicrobial Activity Data

CompoundTarget OrganismIC50 (μM)Reference
Compound CE. histolytica0.44Siddiqui & Azam, 2014
This compoundTBDTBD

Case Studies

In a recent study focusing on novel derivatives for therapeutic applications, researchers synthesized various compounds based on the tetrazole framework and assessed their biological activities. The findings indicated that modifications at specific positions could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5O2S/c1-28-14-5-3-2-4-13(14)26-16(23-24-25-26)29-9-15(27)22-10-6-7-12(18)11(8-10)17(19,20)21/h2-8H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXXDXCZCBMUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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